エキノシスティック酸

概要

説明

Echinocystic acid is a natural triterpene compound isolated from various plants, including Eclipta prostrata and Gleditsia sinensis. It belongs to the class of pentacyclic triterpenoids and has been extensively studied for its diverse biological activities, including anti-inflammatory, anticancer, and neuroprotective effects .

科学的研究の応用

Echinocystic acid has a wide range of scientific research applications:

Chemistry: It is used as a precursor for synthesizing various derivatives with potential biological activities.

Medicine: Echinocystic acid has been investigated for its anticancer properties, particularly against non-small cell lung cancer and hepatocellular carcinoma.

作用機序

Echinocystic acid (EA) is a natural triterpene that has been shown to exhibit a variety of pharmacological effects . This article will explore the mechanism of action of Echinocystic acid, focusing on its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

Echinocystic acid has been found to target several key proteins and pathways in cells. It has been shown to interact with PI3K/Akt , NF-κB , and MAPK signal pathways . These pathways play crucial roles in cell proliferation, survival, and inflammation, making them important targets for many therapeutic agents.

Mode of Action

Echinocystic acid exerts its effects by modulating the activity of its targets. It has been shown to inhibit inflammation by activating PI3K/Akt and inhibiting NF-κB and MAPK signal pathways . This modulation results in changes in cell behavior, including reduced inflammation and increased cell survival.

Biochemical Pathways

The PI3K/Akt, NF-κB, and MAPK pathways are key biochemical pathways affected by Echinocystic acid. These pathways regulate a variety of cellular processes, including cell growth, survival, and inflammation. By modulating these pathways, Echinocystic acid can influence a wide range of cellular behaviors and outcomes .

Pharmacokinetics

In silico studies suggest that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties can impact the bioavailability of Echinocystic acid, influencing its effectiveness as a therapeutic agent.

Result of Action

Echinocystic acid has been shown to have a variety of effects at the molecular and cellular levels. It has been found to inhibit the proliferation, migration, and invasion of cancer cells, induce cell cycle arrest, and promote apoptosis . In addition, it has been shown to have anti-inflammatory effects, inhibiting the production of pro-inflammatory mediators .

準備方法

Synthetic Routes and Reaction Conditions: Echinocystic acid can be synthesized through microbial transformation. For instance, the filamentous fungus Cunninghamella blakesleana has been used to transform echinocystic acid into various hydroxylated derivatives . The reaction conditions typically involve incubating the fungus with echinocystic acid under controlled temperature and pH conditions.

Industrial Production Methods: Industrial production of echinocystic acid primarily involves extraction from natural sources. Plants like Eclipta prostrata are harvested, and the compound is extracted using solvents such as ethanol or methanol. The extract is then purified using chromatographic techniques to isolate echinocystic acid .

化学反応の分析

Types of Reactions: Echinocystic acid undergoes various chemical reactions, including oxidation, reduction, and hydroxylation.

Common Reagents and Conditions:

Oxidation: Echinocystic acid can be oxidized using reagents like potassium permanganate or chromium trioxide under acidic conditions.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Hydroxylation: Hydroxylation is often achieved through microbial transformation, as mentioned earlier.

Major Products: The major products formed from these reactions include hydroxylated derivatives such as 3β, 7β, 16α, 21β-tetrahydroxy-olean-12-en-28-oic acid .

類似化合物との比較

Echinocystic acid is often compared with other pentacyclic triterpenoids such as ursolic acid, oleanolic acid, and betulinic acid.

Ursolic Acid: Both compounds exhibit anti-inflammatory and anticancer activities, but echinocystic acid has shown more potent neuroprotective effects.

Oleanolic Acid: Similar to echinocystic acid, oleanolic acid has hepatoprotective and anticancer properties.

Betulinic Acid: While both compounds have anticancer properties, echinocystic acid’s ability to inhibit specific signaling pathways like PI3K/Akt/mTOR sets it apart.

特性

CAS番号 |

510-30-5 |

|---|---|

分子式 |

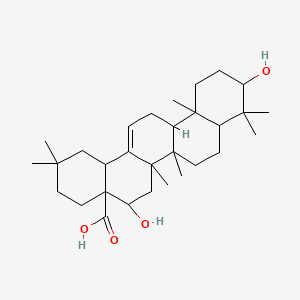

C30H48O4 |

分子量 |

472.7 g/mol |

IUPAC名 |

(4aR,6aS,6bR,12aR)-5,10-dihydroxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O4/c1-25(2)14-15-30(24(33)34)19(16-25)18-8-9-21-27(5)12-11-22(31)26(3,4)20(27)10-13-28(21,6)29(18,7)17-23(30)32/h8,19-23,31-32H,9-17H2,1-7H3,(H,33,34)/t19?,20?,21?,22?,23?,27-,28+,29+,30+/m0/s1 |

InChIキー |

YKOPWPOFWMYZJZ-HJENMKQUSA-N |

SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C |

異性体SMILES |

C[C@]12CCC(C(C1CC[C@@]3(C2CC=C4[C@]3(CC([C@@]5(C4CC(CC5)(C)C)C(=O)O)O)C)C)(C)C)O |

正規SMILES |

CC1(CCC2(C(C1)C3=CCC4C5(CCC(C(C5CCC4(C3(CC2O)C)C)(C)C)O)C)C(=O)O)C |

外観 |

Solid powder |

Key on ui other cas no. |

510-30-5 |

純度 |

>95% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Echinocystic acid |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: Echinocystic acid exhibits its effects through interactions with various molecular targets, leading to a range of downstream consequences. Here are some examples:

- Inhibition of ACAT and DGAT: Echinocystic acid demonstrates a strong affinity for and inhibits the activity of acyl-CoA:cholesterol acyltransferase (ACAT) and diacylglycerol acyltransferase (DGAT) in rat liver microsomes. This inhibition contributes to its hypolipidemic effect by reducing cholesterol esterification and triglyceride synthesis. []

- Activation of PI3K/Akt Pathway: Research suggests that echinocystic acid exerts neuroprotective effects by activating the PI3K/Akt signaling pathway, which in turn can promote cell survival and inhibit apoptosis. [, ]

- Modulation of NF-κB Signaling: Echinocystic acid has been found to suppress the lipopolysaccharide-induced transcriptional activity of nuclear factor-κB (NF-κB) by blocking the nuclear translocation of p65. This modulation of NF-κB contributes to its anti-inflammatory effects. []

- Modulation of JNK Signaling: Echinocystic acid treatment has been shown to increase the phosphorylation of c-jun N-terminal kinase (JNK), leading to enhanced neurite outgrowth in Neuro2a cells. This effect was blocked by a JNK inhibitor, confirming the role of the JNK signaling pathway in mediating EA's effects on neurite outgrowth. []

ANone: Echinocystic acid is a pentacyclic triterpenoid with the following characteristics:

- Spectroscopic Data: Detailed spectroscopic data, including 1H and 13C NMR, IR, and mass spectrometry data, can be found in various research articles studying echinocystic acid and its derivatives. [, , , , ] These analyses are crucial for structure elucidation and identification of the compound and its isomers.

ANone: While the provided research primarily focuses on the biological activities of echinocystic acid, limited information is available regarding its material compatibility and stability under various conditions. Further research is needed to explore these aspects, which are crucial for understanding its potential in diverse applications beyond its biomedical potential.

ANone: The provided research does not indicate any intrinsic catalytic properties of echinocystic acid. Its biological activities primarily stem from its interactions with enzymes and signaling pathways rather than its function as a catalyst itself.

ANone: Yes, computational methods have been employed to study echinocystic acid.

- Molecular Docking: Molecular docking simulations were performed using Molegro Virtual Docker to investigate potential targets of echinocystic acid related to lipid metabolism, specifically its interactions with HMG-CoA reductase, ACAT, DGAT, and cholesteryl ester transfer protein. []

- In silico Pharmacokinetic Prediction: Computational tools such as pkCSM, Swiss ADME, OSIRIS property explorer, and MOLINSPIRATION were utilized to predict the pharmacokinetic properties, potential side effects, and drug-likeness of echinocystic acid. [, ]

- Virtual Screening for Anti-Zika Virus Activity: Molecular docking studies have been conducted to evaluate the potential of echinocystic acid and other compounds from Eclipta prostrata as inhibitors of ZIKV NS5 RNA-dependent RNA polymerase (RdRp), ZIKV NS3 helicase (NS3h), and human Axl receptor. []

ANone: Several studies shed light on the structure-activity relationship of echinocystic acid and its derivatives:

- Glycosylation Pattern: Research on the cytotoxic activity of echinocystic acid and its derivatives demonstrated that the type and position of sugar moieties attached to the core structure significantly influence its potency. For instance, the presence of a glucuronic acid at C-3 and additional glycosylation with xylose were found to enhance the cytotoxic activity of the compound. []

- Acylation: The presence of acyl groups, particularly monoterpene carboxylic acids and their xylosides at specific positions (e.g., C-21), has been observed to influence the biological activity of echinocystic acid saponins. []

ANone: The provided research focuses primarily on the chemical and biological aspects of echinocystic acid. Specific SHE (Safety, Health, and Environment) regulations and guidelines related to its handling, use, and disposal would need to be consulted based on the relevant regulatory agencies and intended applications.

ANone: While the provided research does not present detailed in vivo PK/PD data, some insights can be gathered:

- Anti-inflammatory Effects in Animal Models: Studies using animal models have demonstrated the anti-inflammatory effects of echinocystic acid. For instance, it has been shown to reduce the expression of pro-inflammatory mediators in LPS-induced BV2 cells and alleviate inflammation in MPTP-induced Parkinson's disease model mice. []

ANone: Echinocystic acid has demonstrated promising efficacy in various preclinical studies:

- In vitro Cytotoxicity: Several studies highlighted the cytotoxic activity of echinocystic acid and its derivatives against different cancer cell lines, including A375, L929, HeLa, JMAR, MDA1986, B16F10, and SKMEL28. [, ]

- Neuroprotection in Animal Models: Echinocystic acid has shown neuroprotective effects in animal models of Parkinson's disease and neonatal hypoxic-ischemic brain damage. [, ] It has been shown to improve behavioral deficits, reduce neuronal injury, and attenuate brain atrophy in these models.

- Anti-osteoporotic Effects: Echinocystic acid has demonstrated a protective effect against osteoporosis in ovariectomy-induced osteoporotic rat models. It prevented bone loss, improved bone strength, and modulated bone metabolic markers. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。